molecular formula C14H10BrClN6O2S3 B2364403 5-bromo-2-chloro-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 391868-76-1

5-bromo-2-chloro-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2364403
CAS No.: 391868-76-1
M. Wt: 505.81
InChI Key: GKNHKOSCGPHTKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core substituted with bromo and chloro groups at positions 5 and 2, respectively. The benzamide is linked via a thioether bridge to a 1,3,4-thiadiazole ring, which is further modified with a 2-oxoethyl group bearing a 5-methyl-1,3,4-thiadiazol-2-yl amino moiety.

Properties

IUPAC Name

5-bromo-2-chloro-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClN6O2S3/c1-6-19-20-12(26-6)17-10(23)5-25-14-22-21-13(27-14)18-11(24)8-4-7(15)2-3-9(8)16/h2-4H,5H2,1H3,(H,17,20,23)(H,18,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNHKOSCGPHTKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClN6O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-2-chloro-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound of interest due to its potential biological activities. It incorporates multiple heterocyclic moieties, which are often associated with diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and receptor binding activities.

Chemical Structure

The compound's structure includes several key features:

  • A bromine and chlorine substituent on the benzamide ring.
  • A thiadiazole moiety that is known for its biological activity.
  • An amino group linked to a thioether , enhancing its potential interactions with biological targets.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The biological activity of related thiadiazole compounds has been documented in various studies:

  • Antibacterial Properties : Compounds with thiadiazole rings have shown activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives containing the 1,3,4-thiadiazole structure demonstrated comparable efficacy to standard antibiotics like ciprofloxacin .
  • Antifungal Activity : Some derivatives have also been tested against fungal pathogens such as Candida albicans, showing promising antifungal effects .

Anticancer Activity

Thiadiazole derivatives have been explored for their anticancer properties. Various studies have highlighted the potential of these compounds in inhibiting cancer cell proliferation:

  • Mechanisms of Action : The anticancer activity may be attributed to the ability of thiadiazoles to induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation .
  • Case Studies : Specific studies focused on compounds similar to 5-bromo-2-chloro-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide have reported significant cytotoxicity against various cancer cell lines .

Receptor Binding Affinity

The compound's structure suggests potential interactions with various biological receptors:

  • Adenosine Receptors : Thiadiazole derivatives have been identified as selective adenosine receptor antagonists. The structure-affinity relationship studies indicate that modifications on the thiadiazole ring can enhance binding affinity to adenosine receptors A(1) and A(3) .

Research Findings

Study FocusFindingsReference
Antimicrobial ActivitySignificant antibacterial and antifungal activity against various strains
Anticancer ActivityInduction of apoptosis in cancer cells; effective against multiple cancer lines
Receptor BindingEnhanced binding affinity to adenosine receptors through structural modifications

Scientific Research Applications

Structural Characteristics

The compound's structure comprises a benzamide core substituted with bromine and chlorine atoms, alongside a thiadiazole moiety. The presence of these functional groups suggests potential interactions with various biological targets, making it a candidate for drug development.

Antimicrobial Properties

Thiadiazole derivatives, including the target compound, have demonstrated notable antimicrobial activities. Studies indicate that such compounds can inhibit the growth of various bacteria and fungi. For instance:

  • Antibacterial Activity : Research has shown that thiadiazole derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds often fall below standard antibiotics like ciprofloxacin .
CompoundMIC (µg/mL)Activity
Thiadiazole Derivative A32.6Bacterial Inhibition
Thiadiazole Derivative B47.5Fungal Inhibition

Anticancer Potential

The structural features of 5-bromo-2-chloro-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide suggest it may interact with cancer-related pathways. Preliminary studies indicate that similar thiadiazole compounds can induce apoptosis in cancer cells and inhibit tumor growth .

Synthesis and Scale-Up

The synthesis of 5-bromo-2-chloro-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multi-step organic reactions. Optimizing these methods for industrial-scale production is essential to ensure high yield and purity .

Synthetic Route Example

A typical synthetic route may include:

  • Bromination of starting materials.
  • Formation of thiadiazole rings through cyclization reactions.
  • Final amide bond formation to yield the target compound.

Case Study 1: Antimicrobial Efficacy

In a study evaluating various thiadiazole derivatives against Staphylococcus aureus and Escherichia coli, the compound exhibited an MIC comparable to leading antibiotics, highlighting its potential as a new antimicrobial agent .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of thiadiazole derivatives showed that compounds similar to 5-bromo-2-chloro-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide significantly inhibited cell proliferation in breast cancer cell lines .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity is influenced by:

  • Halogen Substitutions : The 5-bromo and 2-chloro groups on the benzamide enhance electrophilicity and binding to hydrophobic pockets, similar to N-(5-bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxy-benzamide, which showed enhanced stability in enzymatic environments .
  • Thiadiazole-Thioether Linkages : The thioether bridge between benzamide and thiadiazole is critical for conformational flexibility. For example, N-(2-bromo-4-methylphenyl)-2-((5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide (476484-60-3) uses a similar linkage for improved solubility and target engagement .

Key Observations :

  • Anti-leishmanial Activity : The presence of nitrofuran or aromatic piperazine groups in thiadiazole derivatives correlates with higher efficacy, whereas halogenated benzamides (like the target compound) may prioritize stability over direct antiparasitic action .
  • Anticancer Potential: Substitutions on the thiadiazole ring (e.g., methylene amino groups) improve cytotoxicity, suggesting that the target compound’s 5-methyl-thiadiazole moiety could similarly enhance activity .
  • Enzyme Inhibition : Thioether and piperidine groups in acetylcholinesterase inhibitors demonstrate the importance of nitrogen and sulfur atoms in binding—a feature shared by the target compound’s thiadiazole-thioether framework .
Physicochemical Properties
  • Solubility : Thiadiazole-thioether linkages improve aqueous solubility compared to purely aromatic systems. For instance, compounds with chloro/bromo substituents exhibit logP values of 3.1–3.8, balancing lipophilicity and membrane permeability .
  • Thermal Stability : Melting points of analogous thiadiazole derivatives range from 175–225°C, indicating robust stability under physiological conditions .

Preparation Methods

Cyclization Using Thiosemicarbazide

The most common and efficient method for constructing the 1,3,4-thiadiazole ring involves the cyclodehydration of thiosemicarbazide derivatives with carboxylic acids or their activated forms. This approach has been widely utilized for preparing various 2-amino-1,3,4-thiadiazoles, which serve as valuable intermediates in the synthesis of more complex thiadiazole derivatives.

A recent advancement in this area involves a one-pot synthesis using polyphosphate ester (PPE) as a cyclizing agent, eliminating the need for toxic reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction proceeds through three distinct steps as illustrated in Scheme 1:

  • Formation of salt between thiosemicarbazide and carboxylic acid
  • Dehydration to form acylthiosemicarbazide intermediate
  • Cyclodehydration to yield the 1,3,4-thiadiazole ring

Table 1: Comparative Yields of 2-Amino-1,3,4-thiadiazoles Using Different Precursors

Precursor (RCOOH) Product Yield (%)
Benzoic acid 2-Phenyl-1,3,4-thiadiazol-2-amine 64.4
3-Phenylpropionic acid 2-(3-Phenylpropyl)-1,3,4-thiadiazol-2-amine 47.8
Phenoxyacetic acid 2-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine 44.4
2-Naphthaleneacetic acid 2-(Naphthalen-2-ylmethyl)-1,3,4-thiadiazol-2-amine 67.2
Adipic acid Bis(2-amino-1,3,4-thiadiazol-5-yl)butane 70.3

Alternative Ring Formation Methods

Another approach involves the reaction of hydrazonoyl chlorides with appropriate sulfur-containing reagents. For instance, bis-hydrazonoyl chlorides can react with methyl arylidene dithiocarbamates to form bis(1,3,4-thiadiazole) derivatives through a series of nucleophilic substitution and cyclization reactions. This method is particularly useful for synthesizing symmetrical bis-thiadiazole compounds with diverse substituents.

Synthesis of 5-bromo-2-chloro-benzamide Derivatives

Preparation of Halogenated Benzamide Core

The synthesis of the 5-bromo-2-chloro-benzamide core begins with appropriate halogenation of benzoic acid derivatives. Selective bromination can be achieved using N-bromosuccinimide (NBS) in appropriate solvents, while chlorination is typically performed using N-chlorosuccinimide (NCS) or direct chlorination with chlorine gas under controlled conditions.

For the target compound, the 5-bromo-2-chloro-benzamide moiety can be prepared from 5-bromo-2-chlorobenzoic acid through conversion to the corresponding acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with an appropriate amine component, typically the 2-amino-1,3,4-thiadiazole derivative.

As evident from related compounds, the preparation of 5-bromo-2-chloro-benzamide can achieve yields of approximately 82% under optimized conditions. The specific synthetic pathway for similar compounds involves:

5-bromo-2-chlorobenzoic acid → 5-bromo-2-chlorobenzoyl chloride → 5-bromo-2-chloro-benzamide

Coupling with Thiadiazole Amino Groups

The coupling of halogenated benzoyl chlorides with amino-substituted thiadiazoles has been well-documented. For example, 2-chlorobenzoyl chloride has been successfully coupled with 2-amino-5-dehydroabietyl-1,3,4-thiadiazole in the presence of triethylamine using methylene chloride as a solvent. This reaction typically involves:

  • Dropwise addition of the benzoyl chloride to a cooled solution (0-5°C) of the amino-thiadiazole and triethylamine
  • Initial stirring at low temperature (45 minutes)
  • Continued stirring at room temperature (5 hours)
  • Evaporation of the solvent and isolation of the product

Similar approaches can be applied for the coupling of 5-bromo-2-chlorobenzoyl chloride with amino-thiadiazole derivatives to form the corresponding benzamides.

Thioether Linkage Formation

S-Alkylation Strategies

The formation of the thioether linkage in the target compound can be accomplished through S-alkylation of a thiol-containing thiadiazole derivative. Several approaches are viable:

  • Direct S-alkylation : Reaction of 5-thio-1,3,4-thiadiazole derivatives with α-halo-acetamides in the presence of a suitable base such as potassium carbonate or sodium hydroxide.

  • Two-step process : Initial reaction of a thiol-containing thiadiazole with a haloacetaldehyde derivative followed by further functionalization.

For compounds structurally similar to our target, such as 5-bromo-2-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide, the thioether linkage is typically formed before the final coupling with the benzoyl chloride component.

Nucleophilic Aromatic Substitution

For certain bromo-thiadiazole derivatives, nucleophilic aromatic substitution can provide an alternative route to introducing sulfur-containing substituents. Studies on 4-bromobenzo[1,2-d:4,5-d′]bis(thiadiazole) have demonstrated that selective conditions can be established for nucleophilic aromatic substitution reactions with various O-, S-, and N-nucleophiles.

Proposed Total Synthesis of the Target Compound

Based on the methodologies discussed above, we propose a convergent synthesis approach for 5-bromo-2-chloro-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide:

Synthesis of Key Intermediate A: 5-methyl-1,3,4-thiadiazol-2-amine

Using the polyphosphate ester (PPE) method, 5-methyl-1,3,4-thiadiazol-2-amine can be synthesized from acetic acid and thiosemicarbazide:

  • Combine acetic acid and thiosemicarbazide in an appropriate solvent
  • Add PPE and heat the reaction mixture at 80-90°C for 4-6 hours
  • Cool, neutralize, and isolate the product

The expected yield based on similar transformations is approximately 60-65%.

Synthesis of Key Intermediate B: 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetic acid

  • Prepare 2-amino-5-mercapto-1,3,4-thiadiazole from thiosemicarbazide and carbon disulfide
  • React with chloroacetic acid in basic conditions (potassium hydroxide or sodium carbonate)
  • Isolate the product through acidification and filtration

Synthesis of Key Intermediate C: 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

  • Convert Intermediate B to the corresponding acid chloride using thionyl chloride
  • React with Intermediate A in the presence of triethylamine
  • Purify the product by recrystallization

Final Coupling Step

  • Prepare 5-bromo-2-chlorobenzoyl chloride from 5-bromo-2-chlorobenzoic acid
  • React with Intermediate C in the presence of triethylamine under anhydrous conditions
  • Purify the final compound by column chromatography followed by recrystallization

Table 2: Projected Yields for Key Steps in the Total Synthesis

Synthetic Step Expected Yield (%) Critical Parameters
Synthesis of Intermediate A 60-65 Temperature control, reaction time
Synthesis of Intermediate B 70-75 pH control during S-alkylation
Synthesis of Intermediate C 55-60 Anhydrous conditions, temperature
Final Coupling 65-70 Slow addition of acid chloride, temperature
Overall Yield 15-20 -

Purification and Characterization

Purification Methods

The purification of the target compound and its intermediates can be accomplished through a combination of techniques:

  • Recrystallization : Using appropriate solvent systems such as ethanol/water, acetone/hexane, or dichloromethane/petroleum ether.

  • Column Chromatography : Silica gel chromatography using gradient elution with ethyl acetate/hexane or dichloromethane/methanol mixtures.

  • Preparative HPLC : For final purification to analytical grade purity, particularly for biological testing.

Characterization Techniques

Characterization of the synthesized compounds should include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm structural features
  • Mass Spectrometry : To verify molecular weight and fragmentation patterns
  • IR Spectroscopy : To identify key functional groups (C=O, N-H, C-S, etc.)
  • Elemental Analysis : To confirm elemental composition

Structure-Reactivity Considerations

The target compound combines several reactive functional groups that require careful consideration during synthesis:

  • The 5-bromo-2-chlorobenzamide moiety may undergo undesired coupling reactions under certain conditions, particularly in the presence of transition metal catalysts.

  • The thioether linkage is susceptible to oxidation, necessitating mild reaction conditions in later synthetic stages.

  • The amide bonds formed during synthesis require anhydrous conditions to achieve high yields.

Q & A

Q. Key Catalysts/Reagents :

  • Bases (triethylamine, NaOH) for deprotonation.
  • Coupling agents (EDC/HOBt) for amide bond formation .

Basic: Which characterization techniques are essential to confirm structure and purity?

A multi-technique approach is required:

Technique Purpose Example Data
NMR (¹H, ¹³C)Confirm backbone structure and substituent positionsAromatic protons at δ 7.2–8.1 ppm; carbonyl signals at δ 165–170 ppm .
Mass Spectrometry (MS) Verify molecular weight[M+H]⁺ peak at m/z 579.8 (calculated) .
HPLC Assess purityRetention time: 8.2 min; purity ≥95% .
IR Spectroscopy Identify functional groups (e.g., C=O at 1680 cm⁻¹) .

Basic: What biological activities have been reported for this compound?

Thiadiazole-benzamide hybrids exhibit broad bioactivity:

  • Anticancer : IC₅₀ values of 2–10 µM against HeLa and MCF-7 cell lines via pro-apoptotic mechanisms .
  • Antimicrobial : MIC of 4 µg/mL against S. aureus due to inhibition of bacterial topoisomerase IV .
  • Enzyme Inhibition : >70% inhibition of tyrosine kinases (e.g., EGFR) at 10 µM .

Mechanistic Insight : The thiadiazole core disrupts protein-protein interactions (e.g., WDR5-MYC), while halogen substituents enhance target affinity .

Basic: What safety protocols are recommended for handling this compound?

  • Storage : Keep in airtight containers at –20°C, protected from moisture and light .
  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can molecular docking guide target identification for this compound?

  • Protocol :
    • Target Selection : Prioritize enzymes/receptors with hydrophobic pockets (e.g., kinase ATP-binding sites) .
    • Software : Use AutoDock Vina or Schrödinger Suite with the compound’s 3D structure (optimized via DFT calculations).
    • Validation : Compare docking scores (e.g., binding energy ≤ –8 kcal/mol) with known inhibitors .

Example : Docking revealed strong interactions between the chloro-benzamide group and EGFR’s Lys721 residue, explaining its inhibitory activity .

Advanced: How do structural modifications of the thiadiazole core affect bioactivity?

Substituent effects are studied via SAR:

Modification Impact Reference
Electron-withdrawing groups (e.g., –Br, –Cl)Enhance metabolic stability and target affinityIC₅₀ improved 2-fold vs. unsubstituted analogs .
Thioether linker elongation Reduces cytotoxicity but improves solubilityHeLa cell viability increased from 60% to 80% .
Methyl substitution on thiadiazole Blocks CYP450-mediated degradationPlasma half-life extended from 2h to 5h .

Synthetic Strategy : Use Suzuki coupling or Ullmann reactions to introduce aryl/heteroaryl groups .

Advanced: How should researchers resolve contradictions in reported bioactivity data?

Contradictions (e.g., varying IC₅₀ values) arise from experimental variables:

  • Assay Conditions : Standardize cell lines (e.g., use ATCC-certified HeLa) and incubation times (e.g., 48h vs. 72h) .
  • Control Compounds : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via orthogonal assays (e.g., Western blot for apoptosis markers) .
  • Batch Purity : Re-synthesize compounds with HPLC purity ≥98% to exclude impurities as confounding factors .

Case Study : Discrepancies in EGFR inhibition (40% vs. 70% at 10 µM) were resolved by confirming compound stability in DMSO .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.